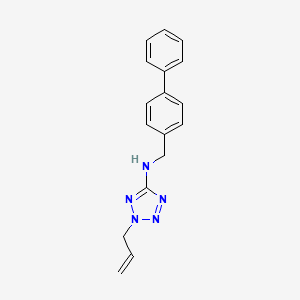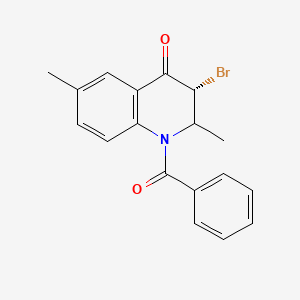![molecular formula C28H37NO2 B12491629 4-[(Abieta-8,11,13-trien-18-ylamino)methyl]benzoic acid](/img/structure/B12491629.png)
4-[(Abieta-8,11,13-trien-18-ylamino)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[({[(1R)-7-isopropyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl}amino)methyl]benzoic acid is a complex organic compound with a unique structure that combines a phenanthrene derivative with a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[(1R)-7-isopropyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl}amino)methyl]benzoic acid typically involves multiple steps. The starting material is often a phenanthrene derivative, which undergoes a series of reactions to introduce the isopropyl and dimethyl groups. The key steps include:
Alkylation: Introduction of the isopropyl group using an alkyl halide in the presence of a strong base.
Hydrogenation: Reduction of the phenanthrene ring to form the hexahydrophenanthrene structure.
Aminomethylation: Introduction of the aminomethyl group through a Mannich reaction.
Coupling with Benzoic Acid: The final step involves coupling the aminomethylated phenanthrene derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
4-[({[(1R)-7-isopropyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenanthrene ring can be oxidized to introduce additional functional groups.
Reduction: The benzoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenanthrene ring can lead to the formation of quinones, while reduction of the benzoic acid moiety can yield benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mecanismo De Acción
The mechanism of action of 4-[({[(1R)-7-isopropyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl}amino)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking simulations.
Comparación Con Compuestos Similares
Similar Compounds
4-[({[(1R)-7-isopropyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl}amino)methyl]benzoic acid: is structurally similar to other phenanthrene derivatives and benzoic acid derivatives.
Phenanthrene derivatives: These compounds share the phenanthrene core structure and may have similar chemical properties and reactivity.
Benzoic acid derivatives: These compounds share the benzoic acid moiety and may have similar acidic properties and reactivity.
Uniqueness
The uniqueness of 4-[({[(1R)-7-isopropyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl}amino)methyl]benzoic acid lies in its combination of a phenanthrene derivative with a benzoic acid moiety, which imparts unique chemical and physical properties
Propiedades
Fórmula molecular |
C28H37NO2 |
|---|---|
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
4-[[[(1R)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C28H37NO2/c1-19(2)22-10-12-24-23(16-22)11-13-25-27(3,14-5-15-28(24,25)4)18-29-17-20-6-8-21(9-7-20)26(30)31/h6-10,12,16,19,25,29H,5,11,13-15,17-18H2,1-4H3,(H,30,31)/t25?,27-,28?/m0/s1 |
Clave InChI |
CQAXFWGFFLQWMP-QLADNINMSA-N |
SMILES isomérico |
CC(C)C1=CC2=C(C=C1)C3(CCC[C@@](C3CC2)(C)CNCC4=CC=C(C=C4)C(=O)O)C |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCC4=CC=C(C=C4)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Chlorophenyl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12491548.png)
![2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12491553.png)



![Methyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12491587.png)
![N-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12491591.png)
![N-(4-{5-Amino-4-[4-(pyridin-2-YL)piperazine-1-carbonyl]-1,2,3-triazol-1-YL}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B12491606.png)
![(4-bromophenyl)[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B12491607.png)
![Acetamide, N-[4-(azepinyl)azophenylsulfonyl]-](/img/structure/B12491609.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}butan-1-amine](/img/structure/B12491612.png)
![N-tert-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12491625.png)
![3-iodo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12491628.png)

